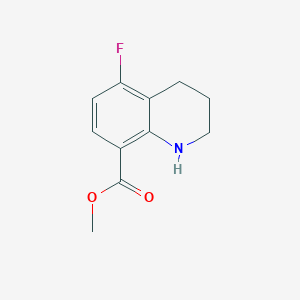
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically involves the formation of the indazole core followed by the attachment of the pyrrolidin-3-amine moiety. One common method involves the cyclization of 2-aminobenzylamine with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent alkylation with pyrrolidin-3-amine completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed cyclization, are often employed to enhance efficiency and reduce byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Applications De Recherche Scientifique
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the indazole and pyrrolidin-3-amine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-(2H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15) |
Clé InChI |
MWSGEAHAWOKSGC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)CC2=C3C=CC=CC3=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


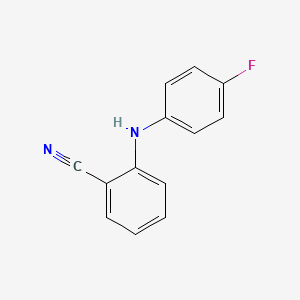

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
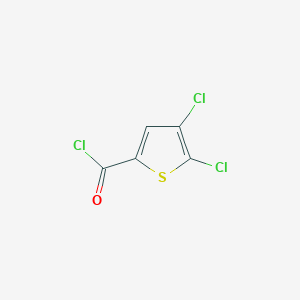
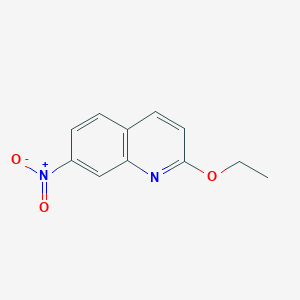
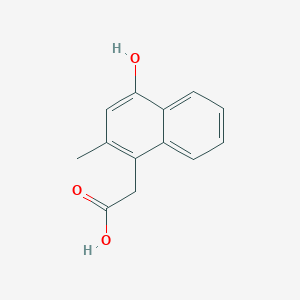

![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
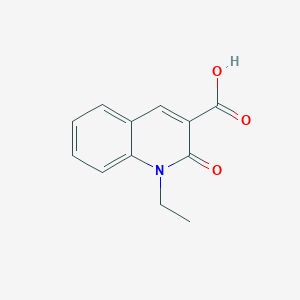
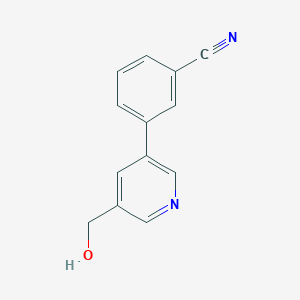

![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
